4-Pentenophenone
Overview
Description
- 4-Pentenophenone (C<sub>11</sub>H<sub>12</sub>O) is an organic compound with the molecular formula CHO. It is also known as 1-phenyl-4-penten-1-one .
- The compound consists of a phenyl group attached to a five-carbon chain with a ketone functional group at the fourth position.
- It is a colorless liquid with a sweet, fruity odor.
Synthesis Analysis
- The synthesis of 4-Pentenophenone can be achieved through various methods, including Claisen condensation or Friedel-Crafts acylation reactions.
- In the Claisen condensation, acetophenone is reacted with an alkyl halide or an alkoxide to form the desired product.
- In the Friedel-Crafts acylation, benzene is acylated with propionic acid or its derivatives.
Molecular Structure Analysis
- The molecular formula of 4-Pentenophenone is C<sub>11</sub>H<sub>12</sub>O, and its average mass is 160.212 Da.
- It has a monoisotopic mass of 160.088821 Da.
- The compound contains one phenyl group and a five-carbon chain with a ketone functional group.
Chemical Reactions Analysis
- 4-Pentenophenone can undergo various reactions, including nucleophilic addition, oxidation, and reduction.
- For example, it can react with Grignard reagents to form alcohols or undergo oxidation to produce carboxylic acids.
Physical And Chemical Properties Analysis
- Density: 1.0±0.1 g/cm³
- Boiling Point: 249.7±19.0 °C at 760 mmHg
- Flash Point: 99.1±16.5 °C
- Molar Refractivity: 49.9±0.3 cm³
- Polar Surface Area: 17 Ų
Scientific Research Applications
Environmental Detection and Impact Research on benzophenone derivatives, closely related to 4-Pentenophenone, highlights their widespread occurrence in aquatic environments and the potential risks they pose to aquatic life. One study discusses the UV-absorber benzophenone-4 (BP-4), detailing its alteration of gene transcripts related to hormonal pathways in zebrafish, indicating potential ecological and toxicological effects (Zucchi, Blüthgen, Ieronimo, & Fent, 2011). Another study evaluates the presence and potential endocrine-disrupting effects of BP-3 in various environmental samples, suggesting the need for further investigation into the long-term impacts of such compounds on aquatic ecosystems (Kim & Choi, 2014).
Human Exposure and Health Risks Investigations into benzophenone-3 (BP-3), a compound similar to 4-Pentenophenone, have revealed its detection in human plasma and urine following topical application of sunscreens, raising concerns about systemic absorption and potential health risks (Janjua, Kongshoj, Andersson, & Wulf, 2008). Additionally, a study on the genotoxicity of pentachlorophenol (PCP) and 2,4-dichlorophenoxyacetic acid (2,4-D), which are structurally distinct but relevant due to their environmental persistence and potential for bioaccumulation, shows significant genotoxic effects in freshwater fish, underscoring the importance of assessing the ecological and health impacts of chemical contaminants (Farah, Ateeq, Ali, & Ahmad, 2003).
Biodegradation Pathways Research into the biodegradation of chlorophenols, such as the study on the identification of the upstream 4-chlorophenol biodegradation pathway using a recombinant monooxygenase, provides insights into the microbial degradation of phenolic compounds and their derivatives. This is relevant for understanding the environmental fate and potential remediation strategies for compounds related to 4-Pentenophenone (Cho, Kwean, Yang, Cho, Kwak, Park, & Kim, 2017).
Safety And Hazards
- 4-Pentenophenone may cause skin irritation (Category 2).
- Proper safety precautions should be followed when handling this compound.
Future Directions
- Research on 4-Pentenophenone could explore its applications in organic synthesis, pharmaceuticals, and materials science.
- Investigate its potential as a building block for novel compounds or as a starting material for more complex molecules.
Please note that this analysis is based on available information, and further research may yield additional insights. If you need more detailed information, consider consulting scientific literature or experts in the field123. Is there anything else I can assist you with?
properties
IUPAC Name |
1-phenylpent-4-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGSYTRHCDNSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075396 | |
Record name | 4-Penten-1-one, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentenophenone | |
CAS RN |
3240-29-7 | |
Record name | 1-Phenyl-4-penten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3240-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Penten-1-one, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentenophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408289 | |
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Record name | 4-Penten-1-one, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Penten-1-one, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2075396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Penten-1-one, 1-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.613 | |
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Record name | 4-PENTENOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNP6B85WWU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Citations
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